Mass Spectrometric Differentiation for LC-MS/MS Assay Specificity Against the Parent Drug
In LC-MS/MS analysis, Meclizine N-oxide exhibits a protonated molecular ion [M+H]+ at m/z 407, which is a 16 Da mass shift from the parent drug meclizine's [M+H]+ ion at m/z 391 . This mass difference is critical for the development of selective, multiple reaction monitoring (MRM) transitions that can differentiate the metabolite from the parent drug in biological matrices, a capability not possible with a non-N-oxide standard .
| Evidence Dimension | Mass-to-charge ratio (m/z) of protonated molecular ion [M+H]+ |
|---|---|
| Target Compound Data | m/z 407.19 |
| Comparator Or Baseline | Meclizine (Parent Drug): m/z 391.16 |
| Quantified Difference | +16 Da |
| Conditions | Positive-ion electrospray ionization mass spectrometry (ESI-MS) |
Why This Matters
This 16 Da difference is the analytical basis for developing highly specific LC-MS/MS assays, ensuring the compound can be accurately quantified without interference from the parent drug.
